fenolische glycosiden

Phenolic glycosides are a class of compounds that consist of phenolic substances covalently linked to sugar molecules via glycosidic bonds. These natural products are widely found in plants and possess diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. The structure of phenolic glycosides typically includes a polyphenol (such as flavonoids or hydroxybenzoates) attached to a sugar moiety through an oxygen bridge, forming a complex molecule with both hydrophilic and lipophilic characteristics.

Due to their strong antioxidant capacity, phenolic glycosides play crucial roles in protecting cells from oxidative stress. They are also of significant interest for their potential therapeutic applications in various diseases, such as cardiovascular disorders, neurodegenerative conditions, and cancer. Additionally, the antimicrobial activity of these compounds makes them promising candidates for developing new anti-infective agents.

In recent years, extensive research has been conducted on phenolic glycosides to explore their structure-activity relationships, which could lead to the discovery of novel bioactive molecules with improved efficacy and selectivity in medicinal applications.

| Structuur | Chemische naam | CAS | MF |

|---|---|---|---|

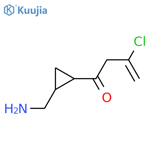

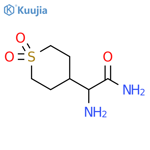

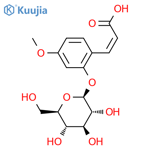

|

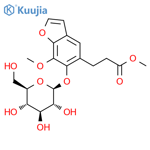

b-D-Glucopyranoside,4-hydroxy-2-[(2E,6Z)-8-hydroxy-3,7-dimethyl-2,6-octadienyl]-5-methylphenyl(9CI) | 23176-70-7 | C23H34O8 |

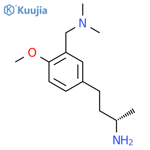

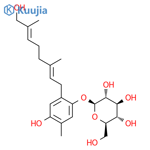

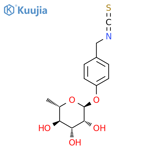

|

Colchicoside | 477-29-2 | C27H33NO11 |

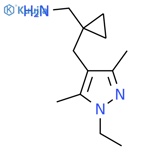

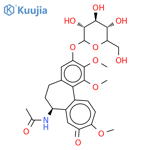

|

5,7-Dihydroxychromone 7-rutinoside | 52538-46-2 | C21H26O13 |

|

cis-2-Hydroxy 4-methoxycinnamic acid 2-glucoside | 150892-86-7 | C16H20O9 |

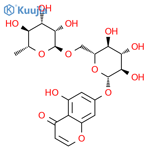

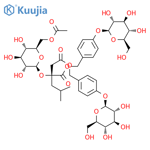

|

gymnoside III | 899430-03-6 | C42H58O23 |

|

8-Glucosyl-5,7-dihydroxy-2-isopropylchromone | 188785-44-6 | C18H22O8 |

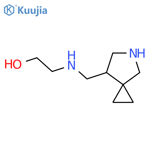

|

Moringin | 73255-40-0 | C14H17NO5S |

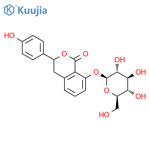

|

Hydrangenol 8-O-glucoside | 67600-94-6 | C21H22O9 |

|

5-Benzofuranpropanoic acid, 6-(b-D-glucopyranosyloxy)-7-methoxy-,methyl ester | 158500-59-5 | C19H24O10 |

|

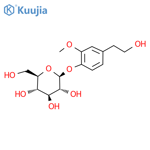

Homovanillyl alcohol 4-O-glucoside | 104380-15-6 | C15H22O8 |

Gerelateerde literatuur

-

Wolfgang Schrader,Saroj K. Panda,Klaus J. Brockmann,Thorsten Benter Analyst, 2008,133, 867-869

-

Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559

-

3. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466

-

Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575

-

Mingzhu Yang Chem. Soc. Rev., 2019,48, 850-884

Aanbevolen leveranciers

-

PRIBOLAB PTE.LTDFactory Trade Brand reagentsBedrijfsaard: Private enterprises

-

Xiamen PinR Bio-tech Co., Ltd.Factory Trade Brand reagentsBedrijfsaard: Private enterprises

-

Heyuan Broad Spectrum Biotechnology Co., LtdFactory Trade Brand reagentsBedrijfsaard: Private enterprises

-

Amadis Chemical Company LimitedFactory Trade Brand reagentsBedrijfsaard: Private enterprises

-

Zouping Mingyuan Import and Export Trading Co., LtdFactory Trade Brand reagentsBedrijfsaard: Private enterprises

Aanbevolen producten